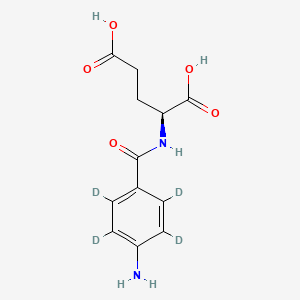

N-(4-Aminobenzoyl-d4)-L-glutamic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADGMZDHLQLZRI-SGWYWVALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746984 | |

| Record name | N-[4-Amino(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461426-34-6 | |

| Record name | N-[4-Amino(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Aminobenzoyl-d4)-L-glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic context of N-(4-Aminobenzoyl-d4)-L-glutamic Acid. This deuterated internal standard is a crucial tool for the accurate quantification of its non-labeled counterpart, a key metabolite in the folic acid pathway.

Core Chemical Properties

N-(4-Aminobenzoyl-d4)-L-glutamic Acid is a stable isotope-labeled form of N-(4-Aminobenzoyl)-L-glutamic acid, where four hydrogen atoms on the aminobenzoyl ring have been replaced with deuterium. This isotopic substitution results in a mass shift that allows it to be distinguished from the endogenous analyte in mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for quantitative bioanalysis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀D₄N₂O₅ | [1][2] |

| Molecular Weight | 270.27 g/mol | [3] |

| Exact Mass | 270.11537854 Da | |

| CAS Number | 461426-34-6 | [3] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% (typically) | [4] |

| Solubility | Soluble in DMSO (~100 mg/mL with sonication), and to a lesser extent in water.[1][5] | |

| Storage | Store at -20°C for long-term stability (up to 3 years).[1] | |

| Synonyms | N-(p-Aminobenzoyl-d4)glutamic Acid, (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioic acid | [3] |

Metabolic Significance: The Folate Pathway

N-(4-Aminobenzoyl)-L-glutamic acid (pABG) is a catabolite of folic acid (Vitamin B9). Folic acid undergoes enzymatic cleavage of its C9-N10 bond, yielding pABG and a pteridine moiety.[6][7] This process is a key step in folate degradation. The quantification of pABG can provide insights into folate metabolism and turnover.

Experimental Protocols: Quantification of pABG using LC-MS/MS

The primary application of N-(4-Aminobenzoyl-d4)-L-glutamic Acid is as an internal standard for the accurate and precise quantification of endogenous pABG in biological matrices such as plasma, serum, or cell lysates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

This protocol outlines a general procedure for the extraction of pABG from a biological matrix.

Methodology:

-

Aliquoting the Sample: In a microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).

-

Internal Standard Spiking: Add a known concentration of N-(4-Aminobenzoyl-d4)-L-glutamic Acid solution (e.g., 10 µL of a 1 µg/mL solution in methanol). The final concentration of the internal standard should be similar to the expected concentration range of the analyte.

-

Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

-

Mixing: Vortex the mixture thoroughly for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters for the development of a quantitative LC-MS/MS method. Optimization will be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters:

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| N-(4-Aminobenzoyl)-L-glutamic Acid | Q1: 267.1 m/z → Q3: 120.1 m/z (quantifier), 138.1 m/z (qualifier) |

| N-(4-Aminobenzoyl-d4)-L-glutamic Acid | Q1: 271.1 m/z → Q3: 124.1 m/z |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Note: The specific MRM transitions should be optimized by direct infusion of the analyte and the internal standard.

Data Analysis and Interpretation

The use of a stable isotope-labeled internal standard like N-(4-Aminobenzoyl-d4)-L-glutamic Acid allows for the correction of variability during sample preparation and analysis.[8] The concentration of the endogenous pABG is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of the non-labeled standard and a constant concentration of the internal standard.

Conclusion

N-(4-Aminobenzoyl-d4)-L-glutamic Acid is an essential tool for researchers and scientists in the field of drug development and metabolic studies. Its chemical and physical properties closely mimic its endogenous counterpart, making it an excellent internal standard for robust and reliable quantification by LC-MS/MS. The detailed protocols and metabolic context provided in this guide offer a solid foundation for the implementation of this compound in quantitative bioanalytical workflows.

References

- 1. Metabolism of the Folate Precursor p-Aminobenzoate in Plants: GLUCOSE ESTER FORMATION AND VACUOLAR STORAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultraviolet photodegradation of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. Characterization of the folate salvage enzyme p-aminobenzoylglutamate hydrolase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-Aminobenzoyl-d4)-L-glutamic Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(4-Aminobenzoyl-d4)-L-glutamic acid is a deuterated form of N-(4-Aminobenzoyl)-L-glutamic acid, a key metabolite in the folate metabolic pathway. Its primary application in research and drug development lies in its use as a stable isotope-labeled internal standard for the highly sensitive and accurate quantification of endogenous N-(4-Aminobenzoyl)-L-glutamic acid and other related folate catabolites in biological samples. This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use, along with a visualization of its place within the broader context of folate metabolism.

Chemical and Physical Properties

N-(4-Aminobenzoyl-d4)-L-glutamic acid is structurally identical to its endogenous counterpart, with the exception of four deuterium atoms on the aminobenzoyl ring. This isotopic labeling results in a predictable mass shift, enabling its distinction from the unlabeled analyte in mass spectrometry-based assays, without significantly altering its chemical behavior.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₀D₄N₂O₅ | [1] |

| Molecular Weight | 270.27 g/mol | [1] |

| CAS Number | 461426-34-6 | [1] |

| Appearance | White to off-white solid | [1] |

| Synonyms | N-(p-Aminobenzoyl-d4)glutamic Acid, (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioic acid, N-(4-Aminobenzoyl)-L-glutamic acid-d4 | [1] |

Applications in Research and Drug Development

The primary utility of N-(4-Aminobenzoyl-d4)-L-glutamic acid is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise measurements.

Key research applications include:

-

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of folic acid and related drugs.

-

Metabolomics Research: To investigate the intricate pathways of folate metabolism and identify biomarkers for various physiological and pathological states.

-

Clinical Diagnostics: In the development of diagnostic assays for monitoring folate status and related disorders.

-

Drug Development: To assess the impact of new chemical entities on folate metabolism.

Experimental Protocols

Synthesis of N-(4-Aminobenzoyl-d4)-L-glutamic Acid

General Synthetic Scheme:

A common synthetic route involves the reaction of p-nitrobenzoyl chloride with L-glutamic acid, followed by the reduction of the nitro group to an amino group. For the deuterated version, deuterated p-nitrobenzoic acid would be the precursor.

Step 1: Preparation of p-Nitrobenzoyl-L-glutamic Acid p-Nitrobenzoyl chloride is reacted with L-glutamic acid in a suitable solvent system.

Step 2: Reduction of the Nitro Group The nitro group of p-nitrobenzoyl-L-glutamic acid is reduced to an amine using a reducing agent such as iron or zinc, or through catalytic hydrogenation. A described method utilizes a Pd/C catalyst with ammonium formate as the hydrogen donor.[2]

Detailed Protocol (adapted from non-deuterated synthesis):

-

To a solution of N-p-nitrobenzoyl-L-glutamic acid (1 equivalent) in methanol, add 10% Pd/C catalyst.

-

Slowly add ammonium formate (3 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for approximately 30 minutes.

-

Monitor the reaction completion by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, filter the mixture to remove the Pd/C catalyst.

-

Adjust the pH of the filtrate to approximately 3 with methanolic HCl to precipitate the product.

-

Allow the product to crystallize, then filter and wash with a small amount of cold methanol.

-

Dry the resulting N-(4-aminobenzoyl)-L-glutamic acid product.

Note: For the synthesis of the deuterated compound, deuterated p-nitrobenzoic acid would be used as the starting material for the initial acylation step.

Quantitative Analysis of Folate Metabolites using N-(4-Aminobenzoyl-d4)-L-glutamic Acid as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of N-(4-Aminobenzoyl)-L-glutamic acid in biological samples like serum or plasma.

a. Sample Preparation (Protein Precipitation)

-

To 100 µL of serum or plasma sample in a microcentrifuge tube, add a known amount of N-(4-Aminobenzoyl-d4)-L-glutamic Acid internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

b. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

N-(4-Aminobenzoyl)-L-glutamic Acid (Analyte): The exact m/z transitions would need to be optimized on the specific mass spectrometer.

-

N-(4-Aminobenzoyl-d4)-L-glutamic Acid (Internal Standard): The precursor ion will be shifted by +4 Da compared to the analyte. The product ions may or may not be shifted depending on the fragmentation pattern.

-

-

c. Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Quantitative Data

The following table summarizes representative quantitative data from studies involving the analysis of folate metabolites, where a deuterated internal standard would be crucial for accuracy.

| Analyte | Matrix | Concentration Range | Method | Reference |

| p-aminobenzoylglutamate (pABG) | Human Serum | 0.07 nmol/L (mean) | LC-MS/MS | [3] |

| p-acetamidobenzoylglutamate (apABG) | Human Serum | 0.47 nmol/L (mean) | LC-MS/MS | [3] |

| pABG | Mouse Plasma | 864.0 nmol/L | UHPLC-MS/MS | [4] |

| 5-methyltetrahydrofolate (5-CH3THF) | Mouse Plasma | 202.2 nmol/L | UHPLC-MS/MS | [4] |

| pABG | Mouse Embryos | 20.6 ng/g | UHPLC-MS/MS | [4] |

| Folic Acid | Human Serum | Limit of Quantification: 0.25 nmol/L | LC-MS/MS |

Visualizations

Folate Catabolism Pathway

The following diagram illustrates the position of N-(4-Aminobenzoyl)-L-glutamic acid within the broader context of folate metabolism, specifically its formation through the catabolism of tetrahydrofolate.

Caption: Overview of Tetrahydrofolate (THF) catabolism leading to the formation of N-(4-Aminobenzoyl)-L-glutamic acid (pABG).

Experimental Workflow for Quantitative Analysis

This diagram outlines the typical workflow for the quantitative analysis of folate metabolites using N-(4-Aminobenzoyl-d4)-L-glutamic acid as an internal standard.

Caption: Standard workflow for sample preparation and analysis using a deuterated internal standard.

References

Synthesis of N-(4-Aminobenzoyl-d4)-L-glutamic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for N-(4-Aminobenzoyl-d4)-L-glutamic Acid, a deuterated analog of a key intermediate in the synthesis of folic acid and its derivatives. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and pathway visualizations.

Introduction

N-(4-Aminobenzoyl)-L-glutamic acid and its isotopically labeled counterparts are crucial molecules in pharmaceutical research. The deuterated form, N-(4-Aminobenzoyl-d4)-L-glutamic Acid, serves as an important internal standard in pharmacokinetic and metabolic studies, allowing for precise quantification in biological matrices. Its synthesis involves the strategic incorporation of deuterium atoms onto the aromatic ring of the 4-aminobenzoyl moiety, followed by coupling with L-glutamic acid.

Overall Synthesis Pathway

The synthesis of N-(4-Aminobenzoyl-d4)-L-glutamic Acid is a multi-step process that begins with a deuterated precursor, typically a deuterated benzene derivative. The general strategy involves the nitration of the deuterated aromatic ring, followed by conversion to an activated acylating agent, condensation with L-glutamic acid, and a final reduction of the nitro group to yield the desired product.

Caption: Overall synthesis workflow for N-(4-Aminobenzoyl-d4)-L-glutamic Acid.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of N-(4-Aminobenzoyl-d4)-L-glutamic Acid. These protocols are based on established procedures for the synthesis of the non-deuterated analog and deuterated precursors.

Step 1: Synthesis of 4-Nitrobenzoic acid-d4

The initial step involves the nitration of a deuterated benzene derivative to introduce a nitro group at the para position.

Protocol:

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add Benzene-d6 under vigorous stirring.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and water, leading to the precipitation of the crude product.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain 4-Nitrobenzoic acid-d4.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Preparation of 4-Nitrobenzoyl chloride-d4

The deuterated nitrobenzoic acid is then converted to its more reactive acid chloride derivative.

Protocol:

-

Reflux a mixture of 4-Nitrobenzoic acid-d4 and an excess of thionyl chloride or oxalyl chloride for several hours. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure.

-

The resulting residue, 4-Nitrobenzoyl chloride-d4, can be used in the next step without further purification.

Step 3: Condensation with L-Glutamic Acid

The activated 4-Nitrobenzoyl chloride-d4 is then coupled with L-glutamic acid.

Protocol:

-

Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide to form sodium glutamate.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 4-Nitrobenzoyl chloride-d4 in a suitable organic solvent (e.g., dichloromethane) to the cooled sodium glutamate solution under vigorous stirring.

-

Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a sodium hydroxide solution.

-

After the addition is complete, allow the reaction to proceed at room temperature for a few hours.

-

Acidify the aqueous layer with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain N-(4-Nitrobenzoyl-d4)-L-glutamic acid.

Step 4: Reduction to N-(4-Aminobenzoyl-d4)-L-glutamic Acid

The final step is the reduction of the nitro group to an amine.

Protocol:

-

Suspend N-(4-Nitrobenzoyl-d4)-L-glutamic acid in a suitable solvent, such as methanol or ethanol.

-

Add a catalytic amount of palladium on activated carbon (10% Pd/C).

-

To this suspension, add a reducing agent such as ammonium formate or introduce hydrogen gas under pressure.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

-

After completion, filter the mixture to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization to yield pure N-(4-Aminobenzoyl-d4)-L-glutamic Acid.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of the non-deuterated N-(4-Aminobenzoyl)-L-glutamic acid, which can serve as a benchmark for the deuterated synthesis.[1]

| Step | Reactants | Product | Yield (%) | Purity (%) (by HPLC) |

| Acyl Chlorination & Condensation (Example 1) | p-Nitrobenzoic acid, BTC/C2H4Cl2, Sodium Glutamate | N-(4-Nitrobenzoyl)-L-glutamic acid | 99.03 | 98.43 |

| Reduction (Example 1) | N-(4-Nitrobenzoyl)-L-glutamic acid, Pd/C, Ammonium Formate | N-(4-Aminobenzoyl)-L-glutamic acid | 96.03 | 99.03 |

| Acyl Chlorination & Condensation (Example 2) | p-Nitrobenzoic acid, BTC/C2H4Cl2, Sodium Glutamate | N-(4-Nitrobenzoyl)-L-glutamic acid | 97.02 | 98.03 |

| Reduction (Example 2) | N-(4-Nitrobenzoyl)-L-glutamic acid, Pd/C, Ammonium Formate | N-(4-Aminobenzoyl)-L-glutamic acid | 95.26 | 99.25 |

Logical Relationships in Synthesis

The synthesis follows a logical progression of functional group transformations, starting from a simple deuterated aromatic compound and building complexity to arrive at the final product.

Caption: Logical flow of chemical transformations in the synthesis.

Conclusion

The synthesis of N-(4-Aminobenzoyl-d4)-L-glutamic Acid is a feasible process that leverages established organic chemistry reactions. The key to a successful synthesis lies in the efficient deuteration of the starting aromatic ring and the careful execution of the subsequent functional group manipulations. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to produce this valuable isotopically labeled compound for advanced pharmaceutical and metabolic research.

References

The Structure and Function of Deuterated Glutamic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, function, synthesis, and applications of deuterated glutamic acid derivatives. These compounds are of significant interest in neuroscience, metabolic research, and drug development due to their unique properties conferred by the substitution of hydrogen with its heavier isotope, deuterium.

Introduction to Deuterated Glutamic Acid Derivatives

Glutamic acid is a non-essential amino acid and the primary excitatory neurotransmitter in the central nervous system.[1] It plays a crucial role in a vast array of physiological processes, including learning, memory, and cellular metabolism.[2][3] Deuterated glutamic acid derivatives are molecules in which one or more hydrogen atoms have been replaced by deuterium. This seemingly minor structural modification can have profound effects on the molecule's physicochemical properties and biological activity.

The primary driver of these effects is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reactions that involve the cleavage of this bond.[4] In drug development, this can translate to a decreased rate of metabolism, potentially leading to an extended half-life, more stable plasma concentrations, and altered metabolic profiles.[5][6]

Structure of Deuterated Glutamic Acid Derivatives

The fundamental structure of glutamic acid is a dicarboxylic acid with an amino group at the alpha-carbon.[1] Deuteration can be achieved at various positions on the molecule, leading to a range of isotopologues with distinct properties. A common commercially available derivative is L-Glutamic acid-d5, where the hydrogen atoms on the carbon backbone are replaced with deuterium.[7]

The precise location of deuteration is critical for its intended application. For instance, deuteration at sites of metabolic activity is a key strategy in designing drugs with improved pharmacokinetic profiles.

Functional Implications and Applications

The unique properties of deuterated glutamic acid derivatives have led to their use in a variety of research and clinical applications.

Probing Enzyme Mechanisms and the Kinetic Isotope Effect

Deuterated glutamic acid is a valuable tool for studying the mechanisms of enzymes that utilize glutamate as a substrate. The KIE observed upon substitution of hydrogen with deuterium can provide insights into the rate-limiting steps of an enzymatic reaction.

| Enzyme | Deuterated Substrate | Observed Kinetic Isotope Effect (KIE) | Reference |

| Glutamate Mutase | Deuterated Glutamate | (D)V = 2.4 ± 0.4; (D)(V/K) = 10 ± 0.4 | [6] |

| Glutamate Mutase | (2S,3S)-3-methylaspartate | Intrinsic KIE = 4.1 | [2] |

| Glutamate Dehydrogenase | L-Glutamate in D2O | 2-fold pH-independent solvent effect | [8] |

Metabolic Tracers in Neuroscience and Oncology

Deuterated glutamic acid and its precursors, such as deuterated glucose, are used as non-radioactive tracers to study metabolic pathways in vivo. Deuterium Metabolic Imaging (DMI) is an emerging MRI-based technique that allows for the 3D mapping of the metabolism of deuterated substrates.[9][10][11] This has significant applications in understanding brain energy metabolism and identifying metabolic reprogramming in diseases like cancer.[12] For example, the conversion of deuterated glucose to deuterated lactate and glutamate can be monitored to assess the relative rates of glycolysis and oxidative phosphorylation.[11][13]

Studies in rat brains using deuterated glucose and acetate have shown a relatively small KIE of 4-6% for the overall metabolic pathway leading to the production of deuterated glutamate.[7]

Drug Development and Pharmacokinetics

The "deuterium switch" is a strategy in medicinal chemistry where hydrogen atoms in an existing drug molecule are replaced with deuterium to improve its pharmacokinetic properties.[14] While specific data for a deuterated glutamic acid-based drug is not widely available, the principles can be illustrated with the FDA-approved drug, deutetrabenazine.

| Parameter | Tetrabenazine (Non-deuterated) | Deutetrabenazine (Deuterated) | Fold Change | Reference |

| Cmax (ng/mL) | 2.05 | 4.39 | 2.14 | [5] |

| AUC (ng·h/mL) | 8.43 | 26.6 | 3.16 | [5] |

| Half-life (h) | ~5 | ~9-11 | ~2 | [4] |

This table shows data for tetrabenazine and its deuterated analog as a representative example of the potential effects of deuteration on pharmacokinetics.

Deuteration can lead to a longer drug half-life, allowing for less frequent dosing and potentially improved patient compliance.[6] It can also alter metabolic pathways, sometimes leading to the formation of less toxic metabolites.[15]

Interaction with Glutamate Receptors

Glutamate exerts its effects by binding to ionotropic (NMDA, AMPA, kainate) and metabotropic glutamate receptors.[16] Studies have shown that deuterated glutamate can act as an agonist at these receptors with equivalent effects to its non-deuterated counterpart, suggesting that the binding affinity is not significantly altered by deuteration.[13] This makes it a suitable tracer for studying glutamate neurotransmission without disrupting the underlying physiology.

While direct comparative binding affinity data is limited, the following table provides reference values for L-glutamate binding to the NMDA receptor.

| Ligand | Receptor Preparation | Binding Affinity (Ki or IC50) | Reference |

| L-[3H]Glutamate | Rat brain postsynaptic densities | High affinity (specific values vary with conditions) | [17] |

| L-Glutamate | NMDA Receptor | Affinity consistent with synaptic EPSC time course | [18] |

Experimental Methodologies

Synthesis of Deuterated Glutamic Acid Derivatives

A common method for the synthesis of deuterated glutamic acid is the catalytic deuteration of an unsaturated precursor. The following is a representative protocol based on literature procedures.[19]

Synthesis of [3,4-²H₂]Glutamic Acid

-

Preparation of the Unsaturated Precursor: Start with a protected pyroglutamate derivative. Introduce a double bond at the 3,4-position using a selenenylation-oxidative deselenenylation method.

-

Catalytic Deuteration:

-

Suspend Palladium(II) oxide (PdO) in methanol-d4 (MeOD).

-

Stir the suspension under a deuterium gas (D₂) atmosphere.

-

Add a solution of the unsaturated pyroglutamate derivative in MeOD dropwise to the catalyst mixture.

-

Stir the reaction mixture under a D₂ atmosphere until the reaction is complete (monitored by TLC or NMR).

-

-

Workup and Deprotection:

-

Remove the palladium catalyst by filtration through a pad of Celite.

-

Evaporate the solvent under reduced pressure to yield the deuterated pyroglutamate derivative.

-

Hydrolyze the protecting groups using acidic conditions (e.g., refluxing in 1M HCl) to obtain [3,4-²H₂]glutamic acid.

-

-

Purification: Purify the final product by recrystallization or ion-exchange chromatography.

Deuterium Metabolic Imaging (DMI) Protocol

The following is a generalized workflow for a DMI study in humans using deuterated glucose to trace glutamate metabolism.[9][13]

Workflow for a Clinical DMI Study

-

Subject Preparation and Substrate Administration:

-

The subject fasts overnight.

-

A baseline MRI scan is acquired.

-

The subject orally ingests a solution of [6,6'-²H₂]glucose (typically 0.75 g/kg body weight).

-

-

MRI Data Acquisition:

-

A series of anatomical (T1-weighted, T2-weighted FLAIR) and deuterium MR spectroscopic imaging (MRSI) scans are acquired over a period of 90-120 minutes.

-

The MRSI data is collected as a 3D dataset, providing spatial information about the distribution of deuterated molecules.

-

-

Data Processing and Analysis:

-

The deuterium spectra at each spatial location (voxel) are quantified using spectral fitting algorithms.

-

This allows for the generation of metabolic maps for deuterated glucose, lactate, and glutamate + glutamine (Glx).

-

-

Interpretation:

-

The metabolic maps provide a 3D visualization of glucose uptake and its conversion into downstream metabolites.

-

The ratio of deuterated lactate to deuterated glutamate can be used as an indicator of the Warburg effect in tumors.

-

Signaling and Metabolic Pathways

Glutamate Metabolism and the TCA Cycle

Glutamate is a key intermediate in cellular metabolism, linking amino acid metabolism with the tricarboxylic acid (TCA) cycle. It can be converted to α-ketoglutarate, a TCA cycle intermediate, by glutamate dehydrogenase (GDH) or transaminases.[20]

Caption: Metabolic fate of glutamate in the TCA cycle.

NMDA Receptor Signaling Pathway

As the primary excitatory neurotransmitter, glutamate activates NMDA receptors, leading to calcium influx and the initiation of downstream signaling cascades involved in synaptic plasticity.[16]

Caption: Simplified NMDA receptor signaling cascade.

Conclusion

Deuterated glutamic acid derivatives are versatile tools with significant applications in basic research and drug development. Their ability to probe enzyme mechanisms, trace metabolic pathways, and potentially improve the pharmacokinetic properties of drugs makes them a subject of ongoing interest. As analytical techniques like Deuterium Metabolic Imaging become more widespread, the use of these compounds is expected to grow, offering new insights into the complexities of metabolism and neurotransmission in health and disease.

References

- 1. m.youtube.com [m.youtube.com]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Deuterated drug - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Isotope effects for deuterium transfer between substrate and coenzyme in adenosylcobalamin-dependent glutamate mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cds.ismrm.org [cds.ismrm.org]

- 8. Location of deuterium oxide solvent isotope effects in the glutamate dehydrogenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is Deuterium Metabolic Imaging (DMI)? | Deuterium Metabolic Imaging [medicine.yale.edu]

- 10. nottingham.ac.uk [nottingham.ac.uk]

- 11. Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose‐d2 and Glucose‐d7 Ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improving whole-brain deuterium metabolic imaging [kyb.tuebingen.mpg.de]

- 13. Deuterium metabolic imaging for 3D mapping of glucose metabolism in humans with central nervous system lesions at 3T - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. NMDA receptor - Wikipedia [en.wikipedia.org]

- 17. Comparison of L-[3H]glutamate, D-[3H]aspartate, DL-[3H]AP5 and [3H]NMDA as ligands for NMDA receptors in crude postsynaptic densities from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NMDA channel behavior depends on agonist affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to Folate Metabolism and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of folate metabolism, the biochemical pathways involved, and the analysis of its degradation products. It is designed to serve as a resource for researchers, scientists, and professionals in drug development who are engaged in studies related to folate, one-carbon metabolism, and associated disease states.

Core Concepts in Folate Metabolism

Folate, also known as vitamin B9, is a water-soluble vitamin that plays a critical role in a variety of essential metabolic processes. Its derivatives are key coenzymes in one-carbon metabolism, which involves the transfer of one-carbon units in the synthesis of nucleotides (purines and thymidylate), the amino acid methionine, and in the methylation of DNA, RNA, and proteins.[1] The central molecule in folate metabolism is tetrahydrofolate (THF), which is derived from dietary folate through enzymatic reduction.

The core of folate metabolism is the folate cycle, which is intricately linked with the methionine cycle. These cycles are fundamental for cell proliferation, DNA synthesis and repair, and epigenetic regulation.

The Folate Cycle

The folate cycle encompasses a series of enzymatic reactions that interconvert different folate derivatives, each carrying a one-carbon unit at various oxidation states. The primary function of this cycle is to provide one-carbon units for the synthesis of purines and thymidylate, which are essential building blocks of DNA and RNA.

Key enzymes in the folate cycle include:

-

Dihydrofolate Reductase (DHFR): Reduces dihydrofolate (DHF) to tetrahydrofolate (THF).

-

Serine Hydroxymethyltransferase (SHMT): Transfers a one-carbon unit from serine to THF to form 5,10-methylenetetrahydrofolate.

-

Methylenetetrahydrofolate Reductase (MTHFR): Irreversibly reduces 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.

The Methionine Cycle

The methionine cycle is crucial for the regeneration of methionine and the production of S-adenosylmethionine (SAM), the universal methyl donor for most biological methylation reactions. 5-methyltetrahydrofolate, produced in the folate cycle, donates its methyl group to homocysteine to form methionine, a reaction catalyzed by methionine synthase.

Folate Degradation and Catabolites

Folate is susceptible to degradation, particularly through cleavage of the C9-N10 bond. This degradation can occur both enzymatically and non-enzymatically and results in the formation of pterin and para-aminobenzoylglutamate (pABG).[2] pABG is further metabolized, primarily through acetylation, to form para-acetamidobenzoylglutamate (apABG).[3] Both pABG and apABG are excreted in the urine and can serve as biomarkers of folate turnover and status.[4][5]

Quantitative Data on Folate and its Catabolites

The following tables summarize key quantitative data related to folate concentrations in various human tissues and the urinary excretion of its primary catabolites.

| Tissue/Fluid | Folate Form | Concentration Range | Notes | References |

| Plasma/Serum (Adults) | Total Folate | 2-20 ng/mL (4.5-45.3 nmol/L) | Can fluctuate with recent dietary intake. | [6] |

| 5-Methyltetrahydrofolate | 1.88–295 nmol/L | The predominant form in circulation. | [7] | |

| Unmetabolized Folic Acid | <0.14–282 nmol/L | Detectable with folic acid supplementation or fortification. | [7] | |

| Red Blood Cells (Adults) | Total Folate | 140-628 ng/mL (317-1422 nmol/L) | Reflects long-term folate status. | [6] |

| Liver | Total Folate | 2.7 to 15.6 µg/g | Considered a direct measure of body folate stores. | [8] |

| Human Colonic Mucosa | 5-Methyltetrahydrofolate | Average of 58% of total folate | ||

| Tetrahydrofolate | Average of 20% of total folate | |||

| Formyl-tetrahydrofolate | Average of 18% of total folate | |||

| Folic Acid | Average of 4% of total folate | |||

| Brain | 5-Methyltetrahydrofolate | Significantly lower levels observed in schizophrenic patients. | Efficiently distributed to the brain. | [8] |

| Kidney | Total Folate | Reduced levels are associated with kidney disease. | Folate is reabsorbed in the proximal tubules. |

| Folate Catabolite | Sample Type | Excretion Rate/Concentration | Notes | References |

| pABG + apABG | Urine | Baseline (elderly women): 115 +/- 12.7 nmol/d | Excretion is responsive to changes in dietary folate intake. | |

| Urine | After folate depletion (elderly women): 73.9 +/- 4.7 nmol/d | |||

| Urine | Molar ratio of total catabolite excretion/folate intake varies significantly with intake levels. |

Signaling Pathways in Folate Metabolism

The regulation of folate homeostasis is complex and involves various signaling pathways that control folate uptake, efflux, and metabolism.

Regulation of Folate Transport

Folate uptake is mediated by three main transport systems: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). The activity of these transporters is regulated by intracellular signaling cascades. For instance, folate transport can be modulated by cAMP-dependent protein kinase A (PKA) and protein kinase C (PKC).

Interplay with Other Metabolic Pathways

Folate metabolism is interconnected with other key cellular pathways. There is evidence of a link between folate and cholesterol metabolism, as well as interactions with the Hedgehog and Wnt signaling pathways, which are crucial during embryonic development. Furthermore, mTOR signaling has been implicated in the regulation of folate-mediated one-carbon metabolism.

Experimental Protocols

Quantification of Folates and Catabolites by LC-MS/MS

This method allows for the simultaneous and sensitive quantification of various folate species and their degradation products in biological matrices.

Sample Preparation:

-

To 200 µL of serum or plasma, add an internal standard mixture containing isotopically labeled folates and catabolites.

-

Precipitate proteins by adding 400 µL of acetonitrile.

-

Vortex and centrifuge the samples at high speed.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for injection.

LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode to detect specific parent-to-daughter ion transitions for each analyte and internal standard.

Microbiological Assay for Total Folate

This assay measures the total folate content based on the growth of a folate-dependent bacterium, Lactobacillus rhamnosus.

Procedure:

-

Prepare a basal medium that contains all necessary nutrients for bacterial growth except for folate.

-

Extract folate from the sample (e.g., serum, red blood cell hemolysate) and add it to the basal medium in a series of dilutions.

-

Prepare a standard curve using known concentrations of folic acid.

-

Inoculate all tubes with Lactobacillus rhamnosus.

-

Incubate the tubes at 37°C for 18-24 hours.

-

Measure the bacterial growth turbidimetrically at 650 nm.

-

Calculate the folate concentration in the sample by comparing its growth response to the standard curve.

MTHFR Enzyme Activity Assay

This assay measures the activity of the MTHFR enzyme by quantifying the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.

Procedure (HPLC-based):

-

Prepare a cell or tissue homogenate.

-

The reaction mixture should contain the homogenate, NADPH, FAD, and the substrate 5,10-methylenetetrahydrofolate.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding an acid or by heat inactivation.

-

Analyze the reaction mixture by HPLC with fluorescence detection to quantify the amount of 5-methyltetrahydrofolate produced.

-

Enzyme activity is expressed as the rate of product formation per unit of time per milligram of protein.

Spectrophotometric Principle: A spectrophotometric assay can also be employed by coupling the MTHFR reaction to a reaction that results in a change in absorbance. For example, the oxidation of NADPH to NADP+ can be monitored by the decrease in absorbance at 340 nm. However, this requires a coupled enzyme system to regenerate the 5,10-methylenetetrahydrofolate substrate, making the HPLC-based method more direct for measuring the specific product.

Conclusion

A thorough understanding of folate metabolism and its degradation products is crucial for research in nutrition, disease pathogenesis, and drug development. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers to design and execute robust studies in this field. The intricate network of metabolic and signaling pathways underscores the importance of a systems-level approach to fully elucidate the role of folate in health and disease.

References

- 1. Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin D, Folate, and Cobalamin Serum Concentrations Are Related to Brain Volume and White Matter Integrity in Urban Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genetics.edu.au [genetics.edu.au]

- 4. Folate and Other B Vitamins in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Ischemia-Reperfusion Injury Reduces Kidney Folate Transporter Expression and Plasma Folate Levels [frontiersin.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Renal Reabsorption of Folates: Pharmacological and Toxicological Snapshots [mdpi.com]

- 8. Membrane Transporters and Folate Homeostasis; Intestinal Absorption, Transport into Systemic Compartments and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical characteristics of N-(4-Aminobenzoyl-d4)-L-glutamic Acid

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-(4-Aminobenzoyl-d4)-L-glutamic Acid, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Characteristics

N-(4-Aminobenzoyl-d4)-L-glutamic Acid is a deuterated form of N-(4-Aminobenzoyl)-L-glutamic acid, a known metabolite of folic acid. The incorporation of deuterium atoms makes it a valuable internal standard for quantitative analysis in mass spectrometry-based studies, particularly in pharmacokinetics.

Physical Properties

The physical characteristics of N-(4-Aminobenzoyl-d4)-L-glutamic Acid are summarized in the table below. Data for the non-deuterated analogue is included for comparison, as the deuteration is expected to have a minimal effect on these bulk properties.

| Property | Value | Notes |

| Appearance | White to off-white solid | [1] |

| Melting Point | ~175 °C (decomposes) | Data for non-deuterated form.[2] |

| Boiling Point | Not available | Data for deuterated form is not readily available. |

| Solubility | Soluble in DMSO (100 mg/mL with sonication), and aqueous buffers.[1] | Hygroscopic nature of DMSO can affect solubility.[1] |

Chemical Identifiers and Properties

Key chemical identifiers and computed properties are essential for substance registration, tracking, and computational modeling.

| Identifier/Property | Value |

| Molecular Formula | C₁₂H₁₀D₄N₂O₅ |

| Molecular Weight | 270.27 g/mol [3] |

| Exact Mass | 270.11537854 Da[3] |

| CAS Number | 461426-34-6[3] |

| IUPAC Name | (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioic acid[3] |

| InChI Key | GADGMZDHLQLZRI-SGWYWVALSA-N |

| SMILES | C1=C(C(=C(C(=C1C(=O)N--INVALID-LINK--C(=O)O)[2H])[2H])N)[2H] |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 6 |

Spectral Data

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR data for the non-deuterated N-(4-Aminobenzoyl)-L-glutamic acid in D₂O.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.6 | d | 2H, Aromatic CH adjacent to C=O |

| ~6.7 | d | 2H, Aromatic CH adjacent to NH₂ |

| ~4.5 | m | 1H, α-CH of glutamic acid |

| ~2.4 | t | 2H, γ-CH₂ of glutamic acid |

| ~2.1 | m | 2H, β-CH₂ of glutamic acid |

¹³C NMR Spectroscopy

Predicted ¹³C NMR data for the non-deuterated N-(4-Aminobenzoyl)-L-glutamic acid.

| Chemical Shift (ppm) | Assignment |

| ~176 | COOH (γ-carboxyl) |

| ~174 | COOH (α-carboxyl) |

| ~168 | C=O (amide) |

| ~150 | Aromatic C-NH₂ |

| ~129 | Aromatic CH adjacent to C=O |

| ~125 | Aromatic C-C=O |

| ~114 | Aromatic CH adjacent to NH₂ |

| ~53 | α-CH of glutamic acid |

| ~33 | γ-CH₂ of glutamic acid |

| ~29 | β-CH₂ of glutamic acid |

Mass Spectrometry (MS)

The deuterated nature of the compound makes it easily distinguishable in mass spectrometry. The expected molecular ion peaks would be shifted by +4 m/z units compared to the non-deuterated analog.

| Ionization Mode | Expected m/z |

| ESI-MS (+) | [M+H]⁺ ≈ 271.12 |

| ESI-MS (-) | [M-H]⁻ ≈ 269.11 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Representative FTIR peaks based on the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (carboxylic acid), N-H stretch (amine and amide) |

| 3000-2800 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1650 | Strong | C=O stretch (amide I) |

| ~1600 | Medium | N-H bend (amine), C=C stretch (aromatic) |

| ~1540 | Medium | N-H bend (amide II) |

Experimental Protocols

Synthesis of N-(4-Aminobenzoyl-d4)-L-glutamic Acid

This protocol is adapted from the synthesis of the non-deuterated compound and involves a two-step process: acylation followed by reduction. The synthesis of the deuterated compound would require the use of 4-nitrobenzoyl-d4 chloride as a starting material.

Step 1: Synthesis of N-(4-nitrobenzoyl-d4)-L-glutamic acid

-

Dissolve L-glutamic acid in an aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl-d4 chloride in a suitable organic solvent (e.g., dioxane) to the cooled glutamic acid solution with vigorous stirring.

-

Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a sodium carbonate solution.

-

After the addition is complete, continue stirring at room temperature for several hours.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of the nitro group to an amine

-

Suspend N-(4-nitrobenzoyl-d4)-L-glutamic acid in a suitable solvent such as ethanol or methanol.

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Introduce a reducing agent. A common method is catalytic hydrogenation with hydrogen gas. Alternatively, a transfer hydrogenation agent like ammonium formate can be used.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Purification

Purification of N-(4-Aminobenzoyl-d4)-L-glutamic Acid is typically achieved through recrystallization. The crude product is dissolved in a minimal amount of a hot solvent (e.g., hot water or an alcohol-water mixture) and allowed to cool slowly, leading to the formation of crystals. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Analytical Method: LC-MS/MS for Quantification in Biological Matrices

N-(4-Aminobenzoyl-d4)-L-glutamic Acid is often used as an internal standard for the quantification of folic acid and its metabolites. A general LC-MS/MS protocol is outlined below.

-

Sample Preparation:

-

To a biological sample (e.g., plasma, serum), add a known amount of N-(4-Aminobenzoyl-d4)-L-glutamic Acid as the internal standard.

-

Precipitate proteins by adding a solvent like methanol or acetonitrile.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

-

Biological Role and Experimental Applications

Role in Folate Metabolism

N-(4-Aminobenzoyl)-L-glutamic acid is a catabolite of folic acid. Folic acid is essential for one-carbon transfer reactions, which are crucial for the synthesis of nucleotides and for the methylation of DNA and other molecules. The breakdown of folic acid can occur through the cleavage of the C9-N10 bond, yielding a pteridine moiety and p-aminobenzoylglutamate (pABG). This pABG can be further metabolized, for instance, through acetylation.[4][5]

The following diagram illustrates the catabolism of folic acid and the subsequent acetylation of its metabolite.

Caption: Folic acid catabolism pathway.

Application as an Internal Standard

The primary application of N-(4-Aminobenzoyl-d4)-L-glutamic Acid is as an internal standard in quantitative bioanalytical methods. The workflow for its use in an LC-MS/MS assay is depicted below.

Caption: Workflow for use as an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. N-(4-Aminobenzoyl)-L-glutamic acid =98 TLC 4271-30-1 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Acetylation of p-aminobenzoylglutamate, a folic acid catabolite, by recombinant human arylamine N-acetyltransferase and U937 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylation of p-aminobenzoylglutamate, a folic acid catabolite, by recombinant human arylamine N-acetyltransferase and U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(4-Aminobenzoyl-d4)-L-glutamic Acid certificate of analysis

An In-depth Technical Guide to N-(4-Aminobenzoyl-d4)-L-glutamic Acid

This technical guide provides a comprehensive overview of N-(4-Aminobenzoyl-d4)-L-glutamic Acid, a deuterated derivative of a glutamic acid compound. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis and metabolic studies. This document outlines the material's specifications, analytical methods for its characterization, and its primary applications in scientific research.

Certificate of Analysis Summary

The following tables summarize the key quality and physical characteristics of N-(4-Aminobenzoyl-d4)-L-glutamic Acid.

Table 1: General Information

| Parameter | Value |

| Compound Name | N-(4-Aminobenzoyl-d4)-L-glutamic Acid |

| CAS Number | 461426-34-6[1] |

| Unlabeled CAS | 4271-30-1[1] |

| Molecular Formula | C₁₂H₁₀D₄N₂O₅[1] |

| Molecular Weight | 270.27 g/mol [1][2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Solid, White to off-white powder[1][3] |

| Purity | 99.86%[1] |

| Melting Point | 175 °C (decomposes)[3] |

| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month[1] |

Table 3: Solubility Data

| Solvent | Concentration | Notes |

| DMSO | 100 mg/mL (370.00 mM) | Requires ultrasonic assistance; hygroscopic[1] |

Applications in Research

N-(4-Aminobenzoyl-d4)-L-glutamic acid serves as a valuable tool in various research applications:

-

Internal Standard: Due to its isotopic labeling, it is widely used as an internal standard in clinical mass spectrometry for the accurate quantification of its unlabeled counterpart, N-(4-aminobenzoyl)-L-glutamic acid.[1]

-

Metabolic Research: It is a known metabolite of tetrahydrofolate.[4] Studies have shown that its levels can increase in plasma with high folic acid intake, making it a useful biomarker in nutritional and metabolic research.[4]

-

Drug Development: The use of stable isotopes like deuterium is crucial in drug development for pharmacokinetic and metabolic profiling of drug candidates.[1]

-

Folic Acid Impurity Analysis: The unlabeled form, N-(4-aminobenzoyl)-L-glutamic acid, is considered an impurity in folic acid preparations.[5] This deuterated version can be used as a reference standard for the accurate detection and quantification of this impurity.

Experimental Protocols

The following are detailed methodologies for key experiments used to verify the identity, purity, and structure of N-(4-Aminobenzoyl-d4)-L-glutamic Acid.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines the general procedure for analyzing the purity and confirming the molecular weight of the compound.

Objective: To determine the purity of the compound and confirm its mass-to-charge ratio.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Quadrupole Time-of-Flight)

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of N-(4-Aminobenzoyl-d4)-L-glutamic Acid in DMSO. Further dilute with an appropriate mobile phase to a final concentration of 10 µg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Scan Range: m/z 100-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

-

Data Analysis: Integrate the peak area of the analyte to determine purity. Analyze the mass spectrum to confirm the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of N-(4-Aminobenzoyl-d4)-L-glutamic Acid.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

This protocol is for confirming the chemical structure of the compound.

Objective: To verify the molecular structure and assess isotopic enrichment.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz).

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

-

Acquisition Parameters:

-

Pulse Program: Standard proton pulse sequence.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Compare the resulting spectrum with the known spectrum of the unlabeled compound to confirm the structure and observe the absence of signals corresponding to the deuterated positions.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the analysis and biological context of N-(4-Aminobenzoyl-d4)-L-glutamic Acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-(4-Aminobenzoyl-d4)-L-glutamic Acid | C12H14N2O5 | CID 71313152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-Aminobenzoyl)-L-glutamic acid =98 TLC 4271-30-1 [sigmaaldrich.com]

- 4. glpbio.com [glpbio.com]

- 5. Densitometric determination of impurities in drugs: Part IV. Determination of N-(4-aminobenzoyl)-L-glutamic acid in preparations of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-(4-Aminobenzoyl-d4)-L-glutamic Acid for Researchers and Drug Development Professionals

An In-depth Overview of a Key Deuterated Metabolite for Advanced Analytical Applications

This technical guide provides a comprehensive overview of N-(4-Aminobenzoyl-d4)-L-glutamic Acid, a deuterated analog of a significant folate catabolite. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical workflows. This guide covers the commercial availability, key specifications, and practical applications of this compound, with a focus on its role as an internal standard in mass spectrometry-based quantification.

Introduction

N-(4-Aminobenzoyl)-L-glutamic acid is a metabolite derived from the breakdown of folic acid and its active form, tetrahydrofolate.[1] The quantification of this and related compounds in biological matrices is crucial for understanding folate metabolism, which plays a vital role in numerous physiological processes, including DNA synthesis and repair. Stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification in complex biological samples by mass spectrometry. N-(4-Aminobenzoyl-d4)-L-glutamic Acid, with its four deuterium atoms on the aminobenzoyl ring, serves as an ideal internal standard for the analysis of its unlabeled counterpart.

Commercial Availability and Specifications

N-(4-Aminobenzoyl-d4)-L-glutamic Acid (CAS Number: 461426-34-6) is available from several specialized chemical suppliers. The table below summarizes key quantitative data from prominent commercial sources. It is important to note that specifications such as purity and isotopic enrichment may vary by supplier and by lot. Researchers should always refer to the certificate of analysis provided with their purchased material.

| Supplier | Product Number | Purity | Molecular Weight ( g/mol ) | Storage Conditions |

| MedChemExpress | HY-W011713S | ≥98.0% | 270.27 | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

| LGC Standards (TRC) | A179277 | Custom Synthesis | 270.277 | Information available upon request |

| InvivoChem | V4069 | Not specified | 270.275 | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

Physicochemical Properties

-

Molecular Formula: C₁₂H₁₀D₄N₂O₅

-

Appearance: Typically a white to off-white solid

-

Solubility: Soluble in DMSO.[2]

Applications in Research and Drug Development

The primary application of N-(4-Aminobenzoyl-d4)-L-glutamic Acid is as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis due to its ability to compensate for variations in sample preparation, chromatographic separation, and mass spectrometric detection.

General Experimental Workflow

The following diagram illustrates a typical workflow for the use of N-(4-Aminobenzoyl-d4)-L-glutamic Acid as an internal standard in a quantitative LC-MS experiment.

Experimental Protocol: A General Guideline

While specific protocols should be optimized for the matrix and instrumentation used, the following provides a detailed methodology for a typical quantitative analysis of N-(4-Aminobenzoyl)-L-glutamic acid in a biological fluid like plasma.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of unlabeled N-(4-Aminobenzoyl)-L-glutamic acid in DMSO.

-

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of N-(4-Aminobenzoyl-d4)-L-glutamic Acid in DMSO.

-

Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water). Prepare a working solution of the internal standard at a fixed concentration.

2. Sample Preparation:

-

To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the internal standard working solution.

-

Vortex briefly.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions (Illustrative):

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Analyte Transition: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard Transition: Precursor ion (m/z of deuterated compound) -> Product ion (m/z)

-

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling and Metabolic Pathways

N-(4-Aminobenzoyl)-L-glutamic acid is a product of folate catabolism. The following diagram illustrates its position within the broader context of folate metabolism.

Conclusion

N-(4-Aminobenzoyl-d4)-L-glutamic Acid is a critical tool for researchers and drug development professionals engaged in the quantitative analysis of folate metabolites. Its use as an internal standard in LC-MS applications ensures the reliability and accuracy of analytical data. This guide provides a foundational understanding of its commercial availability, key specifications, and a general framework for its application. For optimal results, it is imperative to consult the supplier's documentation and to perform method validation specific to the analytical instrumentation and biological matrix of interest.

References

Methodological & Application

Application Note: Quantitative Analysis of Methotrexate in Human Plasma using N-(4-Aminobenzoyl-d4)-L-glutamic Acid as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals involved in therapeutic drug monitoring and pharmacokinetic studies.

Abstract: This application note details a robust and sensitive method for the quantification of Methotrexate (MTX), an antifolate drug, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] To ensure accuracy and precision, a stable isotope-labeled internal standard (SIL-IS), N-(4-Aminobenzoyl-d4)-L-glutamic Acid, is employed. The protocol covers sample preparation, detailed LC-MS/MS parameters, and method performance characteristics.

Introduction

Methotrexate is a widely used chemotherapeutic agent for treating various cancers and autoimmune diseases.[1][2] Due to its narrow therapeutic index and potential for serious toxicity, therapeutic drug monitoring (TDM) is essential to optimize dosing and minimize adverse effects.[2][3] LC-MS/MS offers high sensitivity and selectivity for quantifying drug levels in complex biological matrices.[4]

The use of a stable isotope-labeled internal standard that co-elutes with the analyte is crucial for reliable quantification.[5] It effectively compensates for variations in sample preparation, matrix effects, and instrument response.[5] N-(4-Aminobenzoyl-d4)-L-glutamic Acid is the deuterated form of N-(4-Aminobenzoyl)-L-glutamic acid, a key intermediate in the synthesis of Methotrexate and a folic acid catabolite.[6][7] Its structural similarity and mass shift make it an ideal internal standard for the bioanalysis of Methotrexate.

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A fixed amount of N-(4-Aminobenzoyl-d4)-L-glutamic Acid (Internal Standard, IS) is added to all plasma samples, calibration standards, and quality control (QC) samples. The samples undergo a simple protein precipitation step to remove macromolecules. The resulting supernatant is injected into the LC-MS/MS system. The analyte (MTX) and the IS are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard, which is proportional to the analyte concentration.

Experimental Protocols

Materials and Reagents

-

Analytes: Methotrexate (S-isomer)

-

Internal Standard: N-(4-Aminobenzoyl-d4)-L-glutamic Acid (CAS: 461426-34-6)[7]

-

Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid (≥98%), Deionized Water (18.2 MΩ·cm)

-

Matrix: Drug-free human plasma (K2-EDTA)

Preparation of Stock and Working Solutions

-

MTX Stock Solution (1 mg/mL): Accurately weigh and dissolve Methotrexate in methanol.

-

IS Stock Solution (1 mg/mL): Dissolve N-(4-Aminobenzoyl-d4)-L-glutamic Acid in DMSO at a concentration of 100 mg/mL and then dilute with methanol to 1 mg/mL.[7]

-

Working Solutions: Prepare serial dilutions of the MTX stock solution with a methanol/water (1:1, v/v) mixture to create working solutions for calibration standards and QCs.[8]

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with a methanol/acetonitrile (1:1, v/v) mixture.[8]

Store all stock and working solutions at -20°C to -80°C.[7]

Preparation of Calibration Standards and Quality Controls (QCs)

-

Calibration Standards: Spike 90 µL of blank human plasma with 10 µL of the appropriate MTX working solution to achieve final concentrations ranging from 5 to 1000 ng/mL (e.g., 5, 10, 50, 100, 200, 500, 1000 ng/mL).[8]

-

Quality Controls: Prepare QCs in blank plasma at a minimum of three concentration levels: Low (15 ng/mL), Medium (150 ng/mL), and High (750 ng/mL).

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the IS working solution (100 ng/mL in Methanol/Acetonitrile) to each tube to precipitate proteins.

-

Vortex mix for 60 seconds.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.[9]

-

Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

Data Presentation and Method Performance

The following tables summarize the instrumental parameters and typical performance characteristics of this analytical method, adapted from validated procedures for Methotrexate quantification.[8][10][11]

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Condition |

| LC System | Standard UPLC/HPLC System |

| Column | C18 Reversed-Phase Column (e.g., Synergi Hydro-RP, 50 mm x 2.0 mm, 2.5 µm)[8] |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min[8] |

| Injection Volume | 5 µL |

| LC Gradient | Start at 15% B, hold for 1.5 min, increase to 90% B over 2 min, hold for 2 min, return to initial conditions. Total run time ~7 min.[11] |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Methotrexate: 455.2 → 308.1[11] N-(4-Aminobenzoyl-d4)-L-glutamic Acid (IS): 271.3 → 124.1 (Proposed) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 5 – 1000 ng/mL (r² > 0.99)[8] |

| Lower Limit of Quantitation (LLOQ) | 5 ng/mL[8] |

| Intra-day Precision (%RSD) | < 8.0% |

| Inter-day Precision (%RSD) | < 8.0%[8] |

| Accuracy (%Bias) | 96% to 109%[8] |

| Extraction Recovery | 82% to 94%[8] |

| Matrix Effect | Minimal and compensated by IS[8] |

System Logic and Data Processing

The relationship between the analyte and the stable isotope-labeled internal standard is central to ensuring accurate quantification. The diagram below illustrates the logical flow from sample injection to the final concentration calculation.

Conclusion

This application note provides a complete protocol for the sensitive and reliable quantification of Methotrexate in human plasma using N-(4-Aminobenzoyl-d4)-L-glutamic Acid as an internal standard. The simple protein precipitation method allows for high-throughput analysis, while the use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and procedural variability. This method is well-suited for therapeutic drug monitoring and pharmacokinetic research in clinical and pharmaceutical settings.

References

- 1. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ark-tdm.com [ark-tdm.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. texilajournal.com [texilajournal.com]

- 6. N-(4-Aminobenzoyl)-L-glutamic acid =98 TLC 4271-30-1 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. dovepress.com [dovepress.com]

- 9. Protein preparation for LC-MS/MS analysis [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Folate Quantification in Plasma using N-(4-Aminobenzoyl-d4)-L-glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, a crucial B vitamin, plays a vital role in numerous metabolic processes, including the synthesis of DNA, RNA, and amino acids.[1] Accurate quantification of folate levels in plasma is essential for assessing nutritional status and investigating various disease states. Stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for precise and accurate folate measurement due to its high sensitivity and specificity.[2][3]

N-(4-Aminobenzoyl-d4)-L-glutamic Acid is a deuterated analog of p-aminobenzoylglutamate (pABG), a core structural component and a catabolite of folic acid.[4] Its primary application in folate analysis is as an internal standard for the quantification of folate catabolites, providing a means to track folate degradation and turnover.[4] Additionally, it can be employed as an internal standard for the determination of total folate concentration in a sample after chemical conversion of all folate vitamers to pABG.

These application notes provide detailed protocols for the quantification of the folate catabolite pABG and total folate in human plasma using N-(4-Aminobenzoyl-d4)-L-glutamic Acid as an internal standard with LC-MS/MS.

Metabolic Context of Folate and p-Aminobenzoylglutamate (pABG)

Caption: Folate metabolism leading to the formation of catabolites pABG and ApABG.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of pABG and total folate using a stable isotope-labeled internal standard.

Table 1: Typical LC-MS/MS Method Performance for pABG Quantification

| Parameter | Typical Value |

| Linearity Range | 2 - 1000 nmol/L[5] |

| Limit of Detection (LOD) | ~0.5 nmol/L |

| Limit of Quantification (LOQ) | 2 nmol/L[5] |

| Inter-day Precision (%CV) | ≤ 14%[6] |

| Inter-day Accuracy (%) | Within ±15%[6] |

| Recovery | > 80%[7] |

Table 2: Typical LC-MS/MS Method Performance for Total Folate (as pABG)

| Parameter | Typical Value |